molecular formula C12H14O B15071481 1-(Propan-2-yl)-1H-inden-1-ol CAS No. 98153-90-3

1-(Propan-2-yl)-1H-inden-1-ol

Katalognummer: B15071481
CAS-Nummer: 98153-90-3
Molekulargewicht: 174.24 g/mol
InChI-Schlüssel: VMLDJOMJDZDTNM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Isopropyl-1H-inden-1-ol is an organic compound belonging to the indene family It is characterized by the presence of an isopropyl group attached to the indene ring system, which includes a hydroxyl group at the first position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-Isopropyl-1H-inden-1-ol typically involves the alkylation of indene with isopropyl halides under basic conditions. The reaction is often carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the isopropylated product. The hydroxyl group can be introduced through subsequent oxidation reactions.

Industrial Production Methods: Industrial production of 1-Isopropyl-1H-inden-1-ol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and solvents are carefully selected to ensure efficient production.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Isopropyl-1H-inden-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form the corresponding alcohols or hydrocarbons.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Friedel-Crafts alkylation or acylation reactions using aluminum chloride as a catalyst.

Major Products:

    Oxidation: Formation of 1-Isopropyl-1H-inden-1-one.

    Reduction: Formation of 1-Isopropyl-1H-inden-1-ol derivatives.

    Substitution: Various substituted indene derivatives depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

1-Isopropyl-1H-inden-1-ol has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-Isopropyl-1H-inden-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group plays a crucial role in its reactivity, allowing it to participate in hydrogen bonding and other interactions. The isopropyl group influences the compound’s lipophilicity and overall chemical behavior.

Vergleich Mit ähnlichen Verbindungen

    1-Methyl-1H-inden-1-ol: Similar structure but with a methyl group instead of an isopropyl group.

    1-Phenyl-1H-inden-1-ol: Contains a phenyl group, leading to different chemical properties.

    1-Ethyl-1H-inden-1-ol: Ethyl group substitution, affecting its reactivity and applications.

Uniqueness: 1-Isopropyl-1H-inden-1-ol is unique due to the presence of the isopropyl group, which imparts distinct steric and electronic effects. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Eigenschaften

CAS-Nummer

98153-90-3

Molekularformel

C12H14O

Molekulargewicht

174.24 g/mol

IUPAC-Name

1-propan-2-ylinden-1-ol

InChI

InChI=1S/C12H14O/c1-9(2)12(13)8-7-10-5-3-4-6-11(10)12/h3-9,13H,1-2H3

InChI-Schlüssel

VMLDJOMJDZDTNM-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C1(C=CC2=CC=CC=C21)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.